
DC661
Vue d'ensemble
Description
DC661 est un inhibiteur puissant de la thioestérase 1 de la palmitoyl-protéine (PPT1), qui joue un rôle crucial dans le processus d'autophagie. Il agit comme un agent anti-lysosomal et a démontré une activité anticancéreuse significative. Le composé est particulièrement efficace pour déacidifier les lysosomes et inhiber l'autophagie, ce qui en fait un outil précieux dans la recherche sur le cancer .
Applications De Recherche Scientifique
Cancer Treatment
DC661 has shown promise in enhancing the efficacy of existing cancer therapies. For instance, studies indicate that combining this compound with sorafenib, a common treatment for hepatocellular carcinoma (HCC), may overcome adaptive resistance observed in HCC cells. The combination therapy resulted in significant reductions in cell viability and increased apoptosis rates compared to treatments with sorafenib alone .
Autophagy Inhibition
The compound is recognized for its ability to inhibit autophagic flux more effectively than traditional chloroquine derivatives. Research has demonstrated that this compound leads to significant accumulation of autophagic vesicles, indicating its potential utility in targeting cancers that exploit autophagy for survival .
Immunogenic Cell Death
Recent studies have highlighted this compound's role in inducing immunogenic cell death (ICD). By promoting LLP and subsequent LMP, this compound enhances the immunogenicity of tumor cells, facilitating T lymphocyte-mediated clearance of these cells. This property positions this compound as a candidate for combination therapies aimed at boosting immune responses against tumors .
Case Studies
Case Study 1: Hepatocellular Carcinoma
In vitro studies using HCC cell lines demonstrated that treatment with this compound significantly reduced PPT1 expression levels and inhibited lysosomal function. This was associated with increased sensitivity to sorafenib, suggesting that this compound could be an effective adjunct therapy in HCC management .
Case Study 2: Melanoma
A series of experiments conducted on melanoma cells revealed that this compound not only inhibited cell viability but also altered the dynamics of autophagic processes. The compound was found to induce higher levels of LC3-II accumulation compared to other inhibitors, indicating its superior efficacy in disrupting autophagy within the acidic tumor microenvironment .
Comparative Data Table
Property | This compound | Hydroxychloroquine (HCQ) | Lys05 |
---|---|---|---|
Mechanism | PPT1 inhibition | Lysosomal alkalinization | Lysosomal inhibition |
IC50 (μM) | Significantly lower | Higher | Moderate |
Autophagy Inhibition | Potent | Moderate | Moderate |
Induced Cell Death Types | Apoptosis, necroptosis | Primarily apoptosis | Apoptosis |
Tumor Microenvironment Penetration | High | Moderate | Low |
Mécanisme D'action
Target of Action
DC661, also known as “N1-(7-chloroquinolin-4-yl)-N6-(6-((7-chloroquinolin-4-yl)amino)hexyl)-N6-methylhexane-1,6-diamine” or “N-(7-chloroquinolin-4-yl)-N’-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N’-methylhexane-1,6-diamine”, primarily targets Palmitoyl-protein thioesterase 1 (PPT1) . PPT1 plays a critical role in the progression of various cancers .
Mode of Action
This compound interacts with PPT1 and inhibits its activity . Unlike other chloroquine (CQ) derivatives such as hydroxychloroquine (HCQ), this compound maintains its activity in acidic media . This interaction results in significant changes in the cell, including the deacidification of the lysosome and inhibition of autophagy .
Biochemical Pathways
The interaction of this compound with PPT1 affects several biochemical pathways. It induces lysosomal membrane permeability and causes lysosomal deacidification . This leads to the inhibition of autophagy, a catabolic process that removes unnecessary or dysfunctional components within cells . Additionally, this compound has been found to induce apoptosis via the mitochondrial pathway .
Result of Action
The action of this compound results in significant molecular and cellular effects. It causes lysosomal deacidification and inhibits autophagy . This leads to the induction of apoptosis, a form of programmed cell death . Moreover, this compound enhances the sensitivity of cancer cells to other treatments, such as sorafenib in hepatocellular carcinoma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression level of PPT1, the target of this compound, varies in different tumor microenvironments . Furthermore, this compound has been found to enhance the anti-tumor immune response by promoting dendritic cell maturation and further promoting CD8+ T cell activation . This suggests that the immune environment can significantly influence the action of this compound.
Analyse Biochimique
Biochemical Properties
DC661 binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM . It has been found to inhibit autophagic flux and induce apoptosis in B-RAF mutant melanoma cell lines .
Cellular Effects
This compound has been shown to have an inhibitory effect on the growth of hepatocellular carcinoma (HCC) cell lines MHCC-97H and HuH7 . It induces lysosomal lipid peroxidation and immunogenic cell death, marked by cell surface expression of calreticulin .
Molecular Mechanism
This compound is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ) . It binds to and inhibits PPT1 activity, but only this compound maintains activity in acidic media . This suggests that this compound exerts its effects at the molecular level by binding to PPT1 and inhibiting its activity, particularly in acidic environments.
Dosage Effects in Animal Models
In animal models, treatment with this compound resulted in a significant reduction in tumor volume and almost complete suppression of daily tumor growth rate
Metabolic Pathways
This compound is known to inhibit PPT1, a key enzyme involved in the process of autophagy . Autophagy is a metabolic pathway that involves the degradation and recycling of cellular components. By inhibiting PPT1, this compound disrupts this pathway and affects the metabolism of the cell.
Transport and Distribution
It is known that this compound is capable of deacidifying the lysosome , suggesting that it may be transported to and concentrated within the lysosome.
Subcellular Localization
This compound is known to localize to the lysosome, where it exerts its effects by deacidifying the lysosome and inhibiting autophagy . This suggests that this compound may be directed to the lysosome by specific targeting signals or post-translational modifications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du DC661 implique la fonctionnalisation d'un dérivé de chloroquine dimère. Une photosonde, constituée d'une tête de guerre this compound attachée à la benzophénone (comme étiquette de photoaffinité) liée à la desthiobiotine (comme poignée d'affinité), est synthétisée en utilisant une stratégie chimique . La voie de synthèse détaillée et les conditions réactionnelles sont généralement propriétaires et peuvent varier en fonction de la configuration spécifique du laboratoire ou de l'installation industrielle.
Méthodes de production industrielle
Les méthodes de production industrielle du this compound ne sont pas largement publiées, mais elles impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le composé est généralement stocké sous forme solide à -20 °C pendant trois ans maximum ou en solution à -80 °C pendant un an maximum .
Analyse Des Réactions Chimiques
Types de réactions
Le DC661 subit diverses réactions chimiques, notamment :
Inhibition de l'autophagie : This compound inhibe l'autophagie en déacidifiant les lysosomes.
Liaison à PPT1 : Le composé se lie et inhibe l'activité de PPT1, une enzyme clé impliquée dans le processus de dépalmitoylation.
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions impliquant this compound comprennent la benzophénone, la desthiobiotine et divers solvants tels que le diméthylsulfoxyde (DMSO). Le composé est généralement dissous dans le DMSO à une concentration de 62,5 mg/mL (113,11 mM) .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant this compound sont généralement liés à ses effets inhibiteurs sur PPT1 et l'autophagie. Ces réactions entraînent l'accumulation de vésicules autophagiques dans les cellules cancéreuses, conduisant à une croissance tumorale altérée .
Applications scientifiques de la recherche
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Recherche sur le cancer : this compound est utilisé pour étudier l'inhibition de l'autophagie et ses effets sur la croissance tumorale. .
Développement de médicaments : Le composé est étudié pour son potentiel dans le développement de nouveaux traitements contre le cancer, en particulier en combinaison avec d'autres inhibiteurs de l'autophagie.
Études biologiques : This compound est utilisé pour enquêter sur le rôle de PPT1 dans divers processus cellulaires, notamment la palmitoylation et la dépalmitoylation des protéines.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de PPT1, une enzyme impliquée dans la dépalmitoylation des protéines. Cette inhibition entraîne la déacidification des lysosomes et l'accumulation de vésicules autophagiques dans les cellules cancéreuses. La capacité du composé à maintenir son activité en milieu acide le rend particulièrement efficace pour cibler les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
DC661 est unique en sa capacité à inhiber l'autophagie plus puissamment que d'autres dérivés de la chloroquine tels que l'hydroxychloroquine et Lys05. Des composés similaires incluent :
Hydroxychloroquine (HCQ) : Un inhibiteur de l'autophagie moins puissant qui est couramment utilisé en clinique.
This compound se distingue par sa puissance accrue et son efficacité en milieu acide, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .
Activité Biologique
DC661 is a small-molecule inhibitor that targets palmitoyl-protein thioesterase 1 (PPT1), a critical enzyme involved in lysosomal function. Its biological activity has been extensively studied, particularly in the context of cancer therapy, where it demonstrates potential for overcoming drug resistance and enhancing the efficacy of existing treatments. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound primarily functions by inducing lysosomal membrane permeabilization (LMP) and deacidification, leading to the inhibition of autophagy and apoptosis in cancer cells. The compound has shown to:
- Inhibit Autophagic Flux : this compound significantly inhibits autophagic flux more potently than other inhibitors like hydroxychloroquine (HCQ) and Lys05, resulting in the accumulation of autophagic vesicle markers such as LC3BII at lower concentrations (0.1 to 10 µM) .
- Induce Lysosomal Deacidification : Treatment with this compound results in a marked reduction in lysosomal acidity, which is crucial for lysosomal function and degradation processes .
- Promote Immunogenic Cell Death : By causing lysosomal lipid peroxidation, this compound can trigger immunogenic cell death, making it a candidate for combination therapies in cancer treatment .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound across various cancer cell lines:
Cell Line | IC50 (µM) | Effects Observed |
---|---|---|
Melanoma | 0.1 | Significant accumulation of LC3BII |
Hepatocellular Carcinoma (HCC) | 0.5 | Induction of apoptosis via mitochondrial pathways |
Colon Cancer | 0.2 | Enhanced sensitivity to sorafenib |
These results indicate that this compound not only inhibits cell viability but also alters cellular pathways related to autophagy and apoptosis.
In Vivo Studies
This compound has been tested in xenograft mouse models, demonstrating its potential as an anti-cancer agent:
- Tumor Growth Inhibition : Mice treated with this compound showed significant reductions in tumor volume compared to control groups. For instance, at a dose of 3 mg/kg administered intraperitoneally, tumor growth was almost completely suppressed without significantly affecting mouse weight .
- Comparison with Other Inhibitors : Unlike Lys05, which required continuous dosing for effect, this compound exhibited sustained tumor growth impairment even with reduced dosing regimens .
Case Studies
- Hepatocellular Carcinoma : A study indicated that combining this compound with sorafenib enhanced sensitivity in HCC cells, suggesting a potential therapeutic strategy to overcome resistance .
- Melanoma Treatment : In melanoma models, this compound treatment led to increased levels of ceramide species and enhanced cytotoxicity when combined with ceramide synthase inhibitors .
Propriétés
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCWFZTSDXOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of DC661?
A: this compound, a dimeric chloroquine derivative, primarily targets palmitoyl-protein thioesterase 1 (PPT1) within the lysosome. [, ] This inhibition leads to lysosomal lipid peroxidation (LLP), causing lysosomal membrane permeabilization and ultimately, cell death. [] This cell death pathway is unique in that it elicits cell-intrinsic immunogenicity, priming the immune system to target tumor cells. [, ]
Q2: How does this compound's structure contribute to its activity?
A: this compound is a dimeric structure composed of two chloroquine molecules linked by a hexyl chain. [, ] This dimeric structure significantly enhances its ability to deacidify lysosomes and inhibit autophagy compared to its monomeric counterpart, hydroxychloroquine (HCQ). [] Computational modeling suggests that this compound forms more stable complexes with PPT1, particularly at a site near methionine 112, potentially contributing to its potent inhibitory activity. []
Q3: What are the implications of PPT1 inhibition in cancer?
A: PPT1 is often overexpressed in various cancers and has been linked to poor patient survival. [, ] Studies have shown that genetic suppression of PPT1 mirrors the effects of this compound treatment, significantly impairing tumor growth. [] This highlights PPT1 as a promising therapeutic target in cancer, and this compound serves as a potent inhibitor of this target.
Q4: How does this compound affect the tumor microenvironment?
A: this compound treatment has been shown to induce a shift in the tumor microenvironment from an immunosuppressive to an immunostimulatory state. [, ] Specifically, this compound treatment promotes the polarization of macrophages from the M2 (immunosuppressive) to the M1 (immunostimulatory) phenotype, enhancing the antitumor immune response. []
Q5: Can this compound enhance the efficacy of existing cancer therapies?
A: Preclinical studies suggest that this compound can potentiate the efficacy of anti-PD-1 antibody therapy, a common immunotherapy approach for cancer. [] The combination of this compound and anti-PD-1 antibody resulted in enhanced tumor growth inhibition and improved survival in melanoma mouse models. [] This synergistic effect is attributed to this compound's ability to enhance T cell priming and cytotoxic activity, as well as reduce the presence of immunosuppressive cells within the tumor microenvironment. []
Q6: What are the potential limitations of this compound as a cancer therapy?
A: Despite its promising antitumor activity, the emergence of resistance to lysosomal autophagy inhibition, including this compound, poses a significant challenge. [] Studies have shown that upregulation of enzymes involved in lipid metabolism, particularly UDP-glucose ceramide glucosyltransferase (UGCG), can contribute to LAI resistance. []
Q7: Are there strategies to overcome resistance to this compound?
A: Combining this compound with inhibitors of lipid metabolism, particularly UGCG inhibitors like eliglustat, has shown promise in preclinical models. [] This combination strategy effectively inhibits tumor growth, improves survival rates, and overcomes resistance observed with this compound alone. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.